molecular formula C20H21FN2O2 B4987057 N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

Cat. No. B4987057
M. Wt: 340.4 g/mol
InChI Key: DLTSTIIDIVMFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine, also known as 4-FMA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and a feeling of euphoria.
Biochemical and Physiological Effects:
The use of N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. It has also been shown to increase wakefulness and alertness, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine in lab experiments is its ability to increase wakefulness and alertness, which can be useful in studies that require participants to remain focused for extended periods of time. However, its potential for abuse and its psychoactive effects make it unsuitable for certain types of experiments. Additionally, its legality in certain jurisdictions may limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research involving N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine. These include further investigation into its mechanism of action and its effects on dopamine and norepinephrine levels in the brain. Additionally, it could be studied for its potential use in treating conditions such as ADHD and narcolepsy. Further research could also be conducted on its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine involves the reaction of 4-fluorophenylacetone with paraformaldehyde and methylamine. The resulting product is then reduced using sodium borohydride to produce N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine has been studied for its potential use as a research chemical in the field of neuroscience. It has been used to study the effects of amphetamines on the brain and the mechanisms of action of these compounds. It has also been used to investigate the role of dopamine in addiction and reward pathways.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-12-18(22-11-10-14-4-6-15(21)7-5-14)23-20-17(25-3)9-8-16(24-2)19(13)20/h4-9,12H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSTIIDIVMFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

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